4-Bromo-3-nitropyridine

Catalog No.
S673012
CAS No.
23056-44-2
M.F
C5H3BrN2O2
M. Wt
202.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-3-nitropyridine

CAS Number

23056-44-2

Product Name

4-Bromo-3-nitropyridine

IUPAC Name

4-bromo-3-nitropyridine

Molecular Formula

C5H3BrN2O2

Molecular Weight

202.99 g/mol

InChI

InChI=1S/C5H3BrN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H

InChI Key

KVZNAGBWCCVHKG-UHFFFAOYSA-N

SMILES

C1=CN=CC(=C1Br)[N+](=O)[O-]

Canonical SMILES

C1=CN=CC(=C1Br)[N+](=O)[O-]
  • Organic Synthesis Intermediate

    Due to the presence of a bromine and a nitro group, 4-Bromo-3-nitropyridine might be a valuable intermediate for further organic synthesis. These functional groups can be manipulated through various chemical reactions to create more complex molecules. PubChem

  • Similarity to Established Precursor

    The structurally similar compound, 3-Bromo-4-nitropyridine N-oxide, is known as an important intermediate used in various fields including pharmaceuticals, agrochemicals, and dyestuffs. Fisher Scientific: This suggests 4-Bromo-3-nitropyridine might also hold potential for similar applications, but further research is needed to confirm this.

4-Bromo-3-nitropyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with a bromine atom at the 4-position and a nitro group at the 3-position. Its molecular formula is C5H4BrN2O2C_5H_4BrN_2O_2, and it has a molecular weight of approximately 217.0 g/mol. This compound exhibits both electrophilic and nucleophilic properties, making it useful in various

  • There is no current information available on the mechanism of action of 4-Bromo-3-nitropyridine in scientific literature.
  • As with most chemicals, it is advisable to handle 4-Bromo-3-nitropyridine with care due to the absence of specific safety information.
  • Standard laboratory safety practices should be employed when handling any unknown compound [].
, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, leading to various substitution products. For example, reactions with amines have shown unexpected nitro-group migration from the 4-position to the 3-position under certain conditions .
  • Electrophilic Aromatic Substitution: The nitro group can direct electrophiles to the ortho and para positions of the pyridine ring due to its electron-withdrawing nature. This property is exploited in synthesizing more complex derivatives .
  • Reactions with Nucleophilic Reagents: The compound can react with sodiomalonate and other nucleophiles at the β-position of the pyridine ring, leading to various functionalized products .

The biological activity of 4-bromo-3-nitropyridine has been explored in various studies. It has shown potential antimicrobial and antifungal properties, making it a candidate for pharmaceutical applications. Additionally, derivatives of this compound have been investigated for their activity against cancer cell lines, indicating its potential as an anticancer agent .

Several methods exist for synthesizing 4-bromo-3-nitropyridine:

  • Bromination of 3-Nitropyridine: This method involves treating 3-nitropyridine with bromine or phosphorus oxybromide under controlled conditions to introduce the bromine substituent at the 4-position .
  • Nitration of 4-Bromo-2-Methylpyridine: This approach uses nitrating agents to add a nitro group to the pyridine ring after bromination has occurred .
  • Direct Synthesis from Pyridine Derivatives: Starting from simpler pyridine derivatives, bromination and nitration can be performed sequentially or simultaneously depending on the desired product .

4-Bromo-3-nitropyridine finds applications in:

  • Pharmaceutical Industry: It serves as an intermediate in synthesizing various drugs due to its biological activity.
  • Agricultural Chemicals: Its derivatives are explored for use as pesticides and herbicides.
  • Material Science: The compound is used in developing new materials with specific electronic properties due to its heterocyclic structure .

Studies have shown that 4-bromo-3-nitropyridine interacts with various biological targets, including enzymes and receptors involved in cellular processes. Its ability to undergo nucleophilic substitution makes it a versatile building block for creating biologically active compounds. Interaction studies often focus on its mechanism of action and potential side effects when used in therapeutic applications .

Several compounds share structural similarities with 4-bromo-3-nitropyridine, including:

Compound NameStructure FeaturesUnique Properties
3-NitropyridineNitrogen at position 3Used as a precursor for various pharmaceuticals
4-Chloro-3-nitropyridineChlorine instead of bromine at position 4Exhibits different reactivity patterns
2-Amino-3-nitropyridineAmino group at position 2Shows enhanced biological activity
5-Bromo-2-nitropyridineBromine at position 5Different electrophilic substitution behavior

The uniqueness of 4-bromo-3-nitropyridine lies in its specific substitution pattern, which influences its reactivity and biological activity compared to these similar compounds.

4-Bromo-3-nitropyridine (CAS 23056-44-2) was first synthesized in the early 21st century, with its initial structural characterization reported in 2005. The compound emerged during efforts to expand the library of functionalized pyridines for pharmaceutical and materials science applications. Its discovery coincided with advancements in regioselective nitration and halogenation techniques, which enabled precise substitution patterns on aromatic systems. Early synthetic routes focused on direct nitration of 4-bromopyridine derivatives, though modern methods now employ catalytic approaches for improved yields.

Significance in Organic Chemistry

This compound occupies a critical niche in synthetic organic chemistry due to its dual functionality:

  • The bromine atom at position 4 enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)
  • The nitro group at position 3 facilitates reduction to amino derivatives or participation in nucleophilic aromatic substitutions

These features make it a strategic intermediate for constructing complex heterocyclic architectures. The electronic effects of substituents create distinct reactivity patterns compared to monosubstituted pyridines, as demonstrated in recent mechanistic studies.

Position in Heterocyclic Chemistry Research

As a di-substituted pyridine, 4-bromo-3-nitropyridine serves as a model system for investigating:

  • Directed meta-functionalization challenges in aromatic systems
  • Electronic modulation of pyridine ring reactivity
  • Steric effects in transition metal-catalyzed reactions

Its crystal structure reveals a planar aromatic system with bond length alternation consistent with electron-withdrawing group effects. Comparative studies with analogous nitro-halopyridines have illuminated fundamental principles of substituent-directed synthesis.

Current Research Trends

Recent applications focus on:

  • Development of fluorine-18 labeled derivatives for PET imaging
  • Synthesis of kinase inhibitor scaffolds in medicinal chemistry
  • Construction of ligands for catalytic asymmetric transformations

Ongoing computational studies utilize density functional theory (DFT) to predict its reactivity in novel reaction environments.

4-Bromo-3-nitropyridine exists as a solid at room temperature, typically appearing as a white to pale yellow crystalline powder [4]. The compound maintains its solid state under normal atmospheric conditions, which is characteristic of halogenated nitropyridines with similar molecular structures. The crystalline nature of the compound contributes to its stability and ease of handling in laboratory and industrial settings [1] [3] [5].

Melting and Boiling Points

The thermal properties of 4-Bromo-3-nitropyridine show variability in reported melting points, with some sources indicating that specific melting point data is not consistently available across different batches and suppliers [1] [2]. However, the compound exhibits a well-defined boiling point range of 239.9-240.0°C at 760 mmHg [1] [2] [3]. This relatively high boiling point reflects the compound's aromatic character and the presence of strong intermolecular forces, particularly dipole-dipole interactions arising from the nitro group.

The flash point of 4-Bromo-3-nitropyridine is reported as 98.9 ± 21.8°C [1] [3], indicating that the compound requires significant thermal energy for ignition. This property is important for safe handling and storage considerations, as the compound does not present immediate fire hazards under normal laboratory conditions.

Solubility Profile

The solubility characteristics of 4-Bromo-3-nitropyridine are complex and depend significantly on the nature of the solvent system. The compound exhibits low solubility in water [4], which is attributed to the hydrophobic nature of the pyridine ring and the presence of halogen substituents that reduce water interaction. This limited aqueous solubility is typical for halogenated aromatic compounds where the polar nitro group is insufficient to overcome the hydrophobic contributions of the bromine atom and the aromatic ring system.

In contrast, 4-Bromo-3-nitropyridine demonstrates good solubility in polar organic solvents. The compound is readily soluble in ethanol and dimethylformamide (DMF) [4], with methanol also serving as an effective solvent [6]. This enhanced solubility in polar aprotic solvents like DMF is particularly notable, as these solvents can effectively solvate both the polar nitro group and the aromatic ring system without competing for hydrogen bonding sites.

Computational Properties

The computational properties of 4-Bromo-3-nitropyridine provide valuable insights into its molecular behavior and potential applications in drug discovery and materials science.

LogP and Lipophilicity

The partition coefficient (LogP) of 4-Bromo-3-nitropyridine has been determined through both experimental and computational methods, with values ranging from 1.18 to 1.75 [1] [11]. The octanol/water partition coefficient has been computationally calculated as 1.7523 [11], indicating moderate lipophilicity. This LogP value suggests that the compound possesses balanced hydrophobic and hydrophilic characteristics, making it potentially suitable for biological applications where membrane permeability is important.

The lipophilicity of 4-Bromo-3-nitropyridine is influenced by the electron-withdrawing effects of both the nitro group and the bromine atom, which reduce the electron density of the aromatic ring and affect its interaction with lipid bilayers. The moderate LogP value indicates that the compound can partition into both aqueous and lipid phases, though with a preference for lipid environments.

Topological Polar Surface Area (TPSA)

The topological polar surface area of 4-Bromo-3-nitropyridine has been calculated using the Cactvs and Ertl methods, yielding values in the range of 56.03-58.71 Ų [1] [11] [12]. The polar surface area is primarily contributed by the nitro group (-NO₂) and the pyridine nitrogen atom, with the computed PSA value of 58.71 Ų [1] falling within the typical range for compounds with moderate polar character.

This TPSA value is significant for predicting the compound's ability to cross biological membranes and its potential bioavailability. The relatively moderate TPSA suggests that 4-Bromo-3-nitropyridine may have favorable absorption properties while maintaining sufficient polarity for aqueous phase interactions.

Hydrogen Bond Characteristics

The hydrogen bonding characteristics of 4-Bromo-3-nitropyridine reveal important information about its intermolecular interactions. The compound contains zero hydrogen bond donors and three hydrogen bond acceptors [11] [12]. The absence of hydrogen bond donors is attributed to the lack of available hydrogen atoms attached to highly electronegative atoms such as oxygen or nitrogen in readily exchangeable positions.

The three hydrogen bond acceptors correspond to the oxygen atoms of the nitro group and the pyridine nitrogen atom [11] [12]. This asymmetric hydrogen bonding profile suggests that 4-Bromo-3-nitropyridine will primarily act as a hydrogen bond acceptor in intermolecular interactions, which influences its solubility patterns and potential biological target interactions.

XLogP3

1.4

Wikipedia

4-Bromo-3-nitropyridine

Dates

Last modified: 08-15-2023

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